5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1,2-oxazole-3-carboxamide
Description
5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-12-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a thiolan ring, and an oxazole ring, making it an interesting subject for chemical studies.
Properties
Molecular Formula |
C22H21ClN2O5S |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H21ClN2O5S/c1-29-19-4-2-3-15(11-19)13-25(18-9-10-31(27,28)14-18)22(26)20-12-21(30-24-20)16-5-7-17(23)8-6-16/h2-8,11-12,18H,9-10,13-14H2,1H3 |
InChI Key |
UUEWTMXTESGCCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-12-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and methoxyphenyl intermediates, followed by the formation of the thiolan and oxazole rings. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of advanced purification techniques are essential to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-12-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-12-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-12-oxazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-hydroxyphenyl)methyl]-12-oxazole-3-carboxamide
- 5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-ethylphenyl)methyl]-12-oxazole-3-carboxamide
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-12-oxazole-3-carboxamide lies in its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
